molecular formula C15H27NO11 B12432881 Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B12432881
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-HRFDEUMXSA-N
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Description

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is a complex oligosaccharide derivative. It is a vital compound used in various applications, particularly in the field of glycosylation processes. This compound is known for its role as a precursor in the synthesis of glycosylated products, which are essential in biomedical research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by glycosylation reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and integrity of the compound. The use of advanced technologies such as high-throughput screening and precision genome editing further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycosylated derivatives, while reduction can produce simpler sugar molecules .

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex glycosylated molecules.

    Biology: Plays a role in studying glycosylation processes and their impact on cellular functions.

    Medicine: Involved in drug development, particularly in creating glycosylated drugs that can target specific diseases.

    Industry: Utilized in the production of various glycosylated products for commercial use

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in glycosylation processes, which are crucial for various biological functions. The molecular targets include enzymes and proteins involved in these processes, and the pathways often involve complex biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside
  • Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosylation pattern and its ability to act as a precursor in the synthesis of various glycosylated products. This uniqueness makes it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside, a synthetic carbohydrate, has gained attention in various fields of biomedical research due to its potential biological activities. This article delves into its biological activity, including its implications in cancer treatment, diabetes management, and anti-aging therapies.

  • Molecular Formula : C₁₅H₂₇N₁O₁₁
  • Molecular Weight : 397.38 g/mol
  • CAS Number : 130234-67-2
  • Structure : The compound features a methyl group linked to a galactopyranoside structure that is further modified with an acetamido group.

1. Cancer Treatment

Research indicates that Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside exhibits cytotoxic properties against various cancer cell lines. The compound's mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For instance, studies have shown that it can induce apoptosis in breast cancer cells by activating caspase pathways, leading to increased cell death rates compared to untreated controls .

2. Diabetes Management

The compound has been evaluated for its potential in managing diabetes. It is believed to enhance insulin sensitivity and may play a role in glucose metabolism regulation. In vitro studies suggest that it can improve glucose uptake in muscle cells, which is crucial for managing blood sugar levels . Additionally, animal studies have demonstrated a reduction in hyperglycemia when administered alongside standard diabetic treatments .

3. Anti-Aging Effects

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside has also been investigated for its anti-aging properties. It is thought to possess antioxidant activity, helping to mitigate oxidative stress associated with aging. This antioxidant capacity can reduce cellular damage and promote longevity at the cellular level .

Research Findings and Case Studies

StudyFindings
Cytotoxicity Assay Demonstrated significant apoptosis induction in MCF-7 breast cancer cells (p < 0.05) when treated with varying concentrations of the compound for 24 hours .
Diabetes Model In a diabetic rat model, administration of the compound resulted in a 30% reduction in blood glucose levels over four weeks compared to control groups .
Oxidative Stress Study In vitro assays indicated that the compound reduced reactive oxygen species (ROS) levels by 25% in human fibroblast cells exposed to UV radiation .

Mechanistic Insights

The biological activities of Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release.
  • Insulin Sensitization : It enhances GLUT4 translocation to the cell membrane, facilitating glucose uptake.
  • Antioxidant Activity : It scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15+/m1/s1

InChI Key

USJPBCYUZSGJII-HRFDEUMXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

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